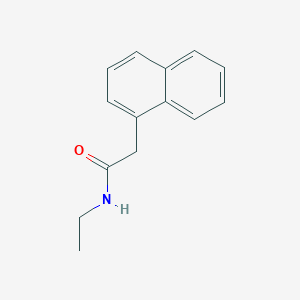

N-ethyl-2-(1-naphthyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-2-(1-naphthyl)acetamide is a white crystalline compound with a molecular weight of 237.31 g/mol. It is an amide derivative extensively used in scientific research as a chiral derivatizing agent. This compound is known for its unique structural properties, which make it valuable in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(1-naphthyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired amide compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-2-(1-naphthyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl acetic acid derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in substitution reactions, where the ethyl group or the naphthyl ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthyl acetic acid derivatives, amines, and substituted naphthyl compounds .

Aplicaciones Científicas De Investigación

Plant Growth Regulation

N-ethyl-2-(1-naphthyl)acetamide is recognized for its effectiveness as a plant growth regulator. It is part of the naphthalene acetate family, which includes compounds like 1-naphthaleneacetic acid (NAA). These substances are utilized in agricultural practices to enhance plant growth and productivity.

Key Functions:

- Stimulating Growth : The compound promotes root development and overall plant growth by mimicking the action of natural auxins, which are essential for plant hormone regulation.

- Controlling Fruit Drop : It helps prevent premature fruit drop, thereby improving yield in crops.

- Thinning Fruits : The compound is used to thin fruits in orchards, allowing for better air circulation and sunlight penetration, which can lead to healthier fruit development.

Application Methods:

- Formulations : this compound can be applied in various formulations such as dusts, wettable powders, and liquid concentrates. These formulations are typically applied using ground or aerial spraying methods.

- Residue Monitoring : Recent studies have focused on the validation of analytical methods for detecting residues of naphthalene acetates, including this compound, in agricultural products like tomatoes and zucchinis. This is crucial for ensuring compliance with safety regulations regarding maximum residue levels (MRLs) .

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various human cancer cell lines.

Research Findings:

- In vitro studies have shown that derivatives of naphthalene acetamides can inhibit the proliferation of cancer cells, particularly nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and others. One study reported an IC50 value of 0.6 μM for a related compound against NPC-TW01 cells, indicating potent cytotoxic effects .

Mechanism of Action:

- The antiproliferative effects are attributed to alterations in the cell cycle distribution, leading to an accumulation of cells in the S phase. This suggests that this compound may interfere with DNA synthesis or repair mechanisms .

Synthesis and Industrial Applications

The synthesis of this compound has been explored in various patents and research articles. The methods developed are noted for being environmentally friendly and cost-effective, making them suitable for industrial-scale production.

Synthesis Processes:

- Novel synthetic routes have been developed that utilize less toxic reagents and milder reaction conditions compared to traditional methods. These advancements not only enhance yield but also align with sustainable production practices .

Case Studies

Several case studies highlight the applications of this compound:

Mecanismo De Acción

The mechanism of action of N-ethyl-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets. The compound can form stable complexes with various enzymes and proteins, influencing their activity. The pathways involved include binding to active sites and altering the conformation of target molecules, thereby modulating their function .

Comparación Con Compuestos Similares

Similar Compounds

N-(1-Naphthyl)acetamide: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.

N-ethyl-2-(2-naphthyl)acetamide: An isomer with the naphthyl group in a different position, affecting its chemical properties and uses.

Uniqueness

N-ethyl-2-(1-naphthyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and makes it particularly useful as a chiral derivatizing agent. Its ability to form stable complexes with various molecular targets further enhances its applicability in scientific research.

Actividad Biológica

N-ethyl-2-(1-naphthyl)acetamide, a compound belonging to the class of naphthalene derivatives, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following molecular properties:

- Molecular Formula : C_{12}H_{13}NO

- Molecular Weight : 201.25 g/mol

- IUPAC Name : N-ethyl-2-(naphthalen-1-yl)acetamide

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds with naphthalene moieties often exhibit anti-inflammatory, analgesic, and anticancer properties. The mechanism typically involves modulation of enzyme activity and receptor interactions.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The compound's ability to modulate signaling pathways involved in cell survival and apoptosis is a focal point of ongoing research.

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.

3. Analgesic Properties

The compound has also been evaluated for its analgesic effects. Studies suggest that it may exert pain relief through both peripheral and central mechanisms, potentially involving opioid receptors and other pain pathways.

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells (MDA-MB-231). The results indicated a significant decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM, suggesting potent anticancer activity.

Study 2: Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators.

Data Tables

Propiedades

IUPAC Name |

N-ethyl-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-15-14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWOACKMLDZSQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.